2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
The compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring containing a sulfur atom, a nitrogen atom, and three carbon atoms . The presence of the ethoxy and hydroxy groups on the benzylidene moiety suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
Again, without specific information, it’s hard to provide a detailed molecular structure analysis. The compound likely has a planar structure due to the presence of the thiazolidine ring .Chemical Reactions Analysis
Thiazolidines can undergo a variety of chemical reactions, including ring-opening reactions, depending on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present. For example, the presence of the ethoxy and hydroxy groups might make the compound more polar .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A series of derivatives of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid, including the specified compound, were synthesized and showed good to moderate antimicrobial activity against various bacterial strains. The compounds were compared to standard drugs like Ampicillin and Ciprofloxacin, with some showing activity comparable to Ampicillin (PansareDattatraya & Devan, 2015).
- Antimicrobial Properties against Mycobacteria and Fungi : Another study focused on rhodanine-3-acetic acid derivatives, including compounds similar to the specified one. These derivatives showed significant antimicrobial activity, especially against mycobacteria and fungi (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Activity
- Anticancer Evaluation : A novel series of 4-thiazolidinone derivatives, related to the specified compound, demonstrated potential anticancer activity. One of the derivatives was notably active against microbial agents and another showed promising results as an anticancer agent in various cancer cell lines (Deep et al., 2016).
Molecular Docking and Spectroscopic Analysis
- Molecular Docking Studies : Studies involving molecular docking and spectroscopic analysis of derivatives of the specified compound revealed insights into their potential pharmaceutical applications, including binding affinity and interactions with receptors (Mary et al., 2021).
Synthesis and Characterization
- Synthesis and Characterisation : The synthesis of various derivatives and their characterization, including antimicrobial evaluations, were conducted. This research contributes to understanding the chemical properties and potential applications of these compounds (Spoorthy et al., 2021).
Aldose Reductase Inhibition
- Aldose Reductase Inhibition : Some derivatives of the specified compound have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This demonstrates the potential therapeutic application of these compounds in diabetes management (Kučerová-Chlupáčová et al., 2020).
Fluorescent Chemosensor Applications
- Fluorescent Chemosensor : A rhodanine-based derivative of the specified compound has been used as a chemosensor for detecting Zn2+ and Cd2+ ions. This highlights its application in environmental monitoring and possibly in medical diagnostics (Park et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-21-11-6-9(4-5-10(11)17)7-12-13(18)16(15(22)23-12)8(2)14(19)20/h4-8,17H,3H2,1-2H3,(H,19,20)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSLJVEJGIIQG-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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